(S)-2-(4-Isopropylphenyl)pyrrolidine
Description
(S)-2-(4-Isopropylphenyl)pyrrolidine is a chiral pyrrolidine derivative characterized by a five-membered saturated amine ring substituted at the 2-position with a 4-isopropylphenyl group. The 4-isopropylphenyl substituent introduces steric bulk and lipophilicity, influencing solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2S)-2-(4-propan-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13/h5-8,10,13-14H,3-4,9H2,1-2H3/t13-/m0/s1 |
InChI Key |
ZYXHXFDDXNHWHZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Isopropylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and (S)-proline.
Formation of Schiff Base: The 4-isopropylbenzaldehyde is reacted with (S)-proline to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Isopropylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyrrolidine ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
(S)-2-(4-Isopropylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chiral compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-(4-Isopropylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the isopropylphenyl group contribute to the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomerism: 4- vs. 2-Isopropylphenyl Substitution
The positional isomer (S)-2-(2-isopropylphenyl)pyrrolidine hydrochloride (CAS: 2383086-10-8) differs in the placement of the isopropyl group on the phenyl ring (2- vs. 4-position) . Key comparisons include:
| Property | (S)-2-(4-Isopropylphenyl)pyrrolidine (Free Base) | (S)-2-(2-Isopropylphenyl)pyrrolidine Hydrochloride |
|---|---|---|
| Substituent Position | 4-isopropylphenyl | 2-isopropylphenyl |
| Molecular Formula | C₁₃H₁₉N (free base) | C₁₃H₂₀ClN (hydrochloride salt) |
| Salt Form | Free base (neutral) | Hydrochloride (enhanced solubility) |
| Steric Effects | Reduced steric hindrance at phenyl ring | Increased hindrance due to ortho-substitution |
The 2-isopropylphenyl isomer’s ortho-substitution likely reduces conformational flexibility and may hinder binding to planar biological targets compared to the para-substituted analog. The hydrochloride salt form improves aqueous solubility, a common strategy for optimizing drug-like properties .
Complex Pyrrolidine Derivatives with Functional Modifications
Patent EP Example 30 and 31 describe advanced pyrrolidine derivatives with additional functional groups, such as hydroxy, benzamido, and thiazole moieties . These modifications significantly alter physicochemical and pharmacological profiles:
| Compound | Key Structural Features | Hypothesized Impact |
|---|---|---|
| Target Compound | 4-Isopropylphenyl, no additional groups | Moderate lipophilicity, baseline pyrrolidine activity |
| EP Example 30 | Hydroxy, benzamido, thiazole substituents | Enhanced solubility, hydrogen bonding, kinase inhibition potential |
| EP Example 31 | Isoindolinone, methylthiazole groups | Increased steric bulk, potential protease inhibition |
The hydroxy group in Example 30 improves polarity, while the thiazole ring may facilitate π-π stacking with aromatic residues in enzymes. Such modifications are typical in drug design to enhance target affinity or metabolic stability .
Stereochemical and Salt Form Considerations
The free base form of the 4-isopropylphenyl derivative contrasts with the hydrochloride salt of its 2-isomer, highlighting the importance of salt selection in pharmacokinetics .
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